Cas no 1804908-36-8 (Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate)

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate is a synthetic organic compound featuring a bromo substituent and a trifluoromethylthio group. This compound offers advantages such as high purity, excellent solubility, and structural diversity, making it a valuable reagent in organic synthesis for creating complex molecules with specific functional groups.
Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate structure
1804908-36-8 structure
商品名:Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate
CAS番号:1804908-36-8
MF:C11H7BrF3NO2S
メガワット:354.142991304398
CID:4948263

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate
    • インチ: 1S/C11H7BrF3NO2S/c1-2-18-10(17)7-4-8(12)9(3-6(7)5-16)19-11(13,14)15/h3-4H,2H2,1H3
    • InChIKey: UOALJLSZEZLYTA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)OCC)=C(C#N)C=C1SC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 382
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 75.4

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015017186-500mg
Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate
1804908-36-8 97%
500mg
782.40 USD 2021-06-18
Alichem
A015017186-1g
Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate
1804908-36-8 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015017186-250mg
Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate
1804908-36-8 97%
250mg
504.00 USD 2021-06-18

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate 関連文献

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoateに関する追加情報

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate (CAS No. 1804908-36-8): A Comprehensive Overview

Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate, identified by its CAS number 1804908-36-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex aromatic structure and functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate consists of a benzene ring substituted with a bromine atom at the 5-position, a cyano group at the 2-position, and a trifluoromethylthio group at the 4-position. The presence of these electron-withdrawing and electron-donating groups imparts distinct reactivity and interaction capabilities, making it a valuable intermediate in synthetic organic chemistry. The ethyl ester moiety further enhances its utility in various chemical transformations, including nucleophilic substitution reactions and condensation reactions.

In recent years, Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate has been explored for its potential applications in drug discovery and development. The benzoate scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to compounds with enhanced pharmacological properties. Specifically, the bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks.

The cyano group at the 2-position of the benzene ring contributes to the compound's polarity and can participate in hydrogen bonding interactions, which are crucial for binding affinity in drug-receptor interactions. Additionally, the trifluoromethylthio group introduces fluorine atoms into the molecule, which are known to modulate metabolic stability and binding affinity. Fluorinated compounds often exhibit improved bioavailability and pharmacokinetic profiles, making them attractive candidates for medicinal chemistry applications.

Recent studies have highlighted the utility of Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways. Its structural features make it an excellent candidate for designing molecules that interact with enzymes or receptors involved in diseases such as cancer, inflammation, and infectious disorders.

One notable application of Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with numerous diseases. By modifying the benzoate core with functional groups like bromine and cyano, researchers can generate compounds that selectively inhibit specific kinases. The trifluoromethylthio group further enhances binding affinity by improving hydrophobic interactions with the target enzyme.

Another area where Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate has shown promise is in the development of antiviral agents. The unique combination of functional groups on its structure allows for interactions with viral proteins or nucleic acids, potentially inhibiting viral replication or entry into host cells. This has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is essential.

The synthetic versatility of Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate also makes it a valuable tool for methodological innovation in organic synthesis. Its reactivity towards various chemical transformations allows chemists to explore new synthetic routes and develop more efficient protocols for constructing complex molecules. This has implications not only for drug discovery but also for materials science and agrochemical applications.

In conclusion, Ethyl 5-bromo-2-cyano-4-(trifluoromethylthio)benzoate (CAS No. 1804908-36-8) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications and biological interactions, making it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow even further.

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